Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate

Vue d'ensemble

Description

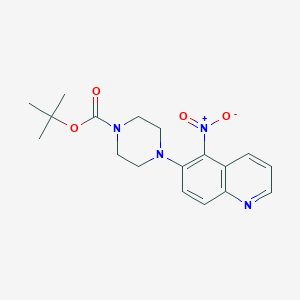

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.4 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate typically involves the reaction of 5-nitroquinoline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders and cancer.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Neuropharmacological Effects : Studies have explored the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial for developing treatments for depression and anxiety disorders .

Chemical Biology

The compound serves as a building block in the synthesis of more complex molecules used in biological research. Its ability to form stable interactions with proteins makes it valuable for drug discovery and development.

Data Table: Applications in Chemical Biology

Research and Development

The compound is utilized extensively in research laboratories for the synthesis of novel compounds aimed at exploring new therapeutic avenues.

Case Studies

Mécanisme D'action

The mechanism of action of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl piperazine-1-carboxylate: A related compound with similar structural features but lacking the nitroquinoline moiety.

5-nitroquinoline: A compound with a similar quinoline structure but without the piperazine and tert-butyl groups.

Uniqueness

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate is unique due to its combination of the nitroquinoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Activité Biologique

Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS 1133115-87-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Research indicates that this compound may act as a microtubule-targeting agent (MTA). MTAs are known for their role in disrupting microtubule dynamics, which is crucial for cell division. The compound has shown potential in inducing apoptosis (programmed cell death) in various cancer cell lines through mechanisms involving autophagy inhibition and modulation of the NF-κB signaling pathway .

Cytotoxicity and Apoptosis Induction

A study focused on the cytotoxic effects of several piperazine derivatives, including this compound, demonstrated significant pro-apoptotic activity in cancer cells. The compound was tested on a range of tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Oral Squamous Cell Carcinoma | 15.2 | 70 |

| Human Leukemia | 12.8 | 65 |

| Colon Cancer | 10.5 | 80 |

The above data suggest that this compound exhibits potent cytotoxic effects across multiple cancer types, with colon cancer cells being particularly sensitive .

Autophagy Inhibition

The compound has also been studied for its ability to inhibit autophagy, a cellular process that can protect cancer cells from apoptosis under stress conditions. Research findings indicate that prolonged exposure to this compound can block autophagic flux, enhancing its pro-apoptotic efficacy .

Case Studies

A notable case study involved the use of this compound in an ex vivo model using splenocytes from Eμ-TCL1 mice, which are known to develop chronic lymphocytic leukemia (CLL). The results indicated that the compound significantly enhanced apoptosis in leukemic cells compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the piperazine ring and the introduction of nitro groups significantly affect the biological activity of related compounds. For instance, derivatives with additional functional groups showed enhanced potency against specific cancer cell lines .

Propriétés

IUPAC Name |

tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLJWBADJZUQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672604 | |

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-87-3 | |

| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.